EIPA hydrochloride

NHE inhibitor Amiloride derivative Isoform selectivity

Researchers studying Na+/H+ exchange in complex epithelia (kidney/intestine) or tumor models require an inhibitor active against co-expressed NHE1, NHE2, and NHE3. Amiloride is weak and off-target; cariporide spares NHE2/3. EIPA HCl solves this with balanced high-potency inhibition. - **Broad isoform coverage**: Ki(NHE1)=0.01-0.02 µM; Ki(NHE2)=0.08-0.5 µM; Ki(NHE3)=2.4 µM - **In vivo efficacy**: Sustains >1 µM tumor concentration for ≥2h post-IP injection - **Research tool**: Also inhibits TRPP3 (IC50=10.5 µM) for mechanistic crosstalk studies

Molecular Formula C11H19Cl2N7O
Molecular Weight 336.22 g/mol
Cat. No. B2775811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEIPA hydrochloride
Molecular FormulaC11H19Cl2N7O
Molecular Weight336.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H
InChIKeyBGHBOQNLQNKPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EIPA Hydrochloride: A Potent, Broad-Spectrum Na+/H+ Exchanger (NHE) Inhibitor for Preclinical Research Procurement


EIPA hydrochloride (5-(N-ethyl-N-isopropyl)amiloride hydrochloride) is a well-characterized, small-molecule inhibitor of plasma membrane Na+/H+ exchangers (NHEs), belonging to the amiloride derivative class [1]. It functions primarily by blocking the electroneutral exchange of extracellular Na+ for intracellular H+, thereby regulating intracellular pH (pHi) and cell volume [2]. EIPA is distinguished by its high potency and broad inhibition profile across multiple NHE isoforms (NHE1, NHE2, NHE3, and NHE5), which underpins its widespread use as a pharmacological tool in studies of ion transport, cell proliferation, and ischemia-reperfusion injury . Unlike the parent compound amiloride, EIPA exhibits significantly enhanced potency and a different selectivity profile, making it a critical reagent for discerning isoform-specific functions in complex biological systems [3].

Multi-isoform NHE inhibition Balanced NHE1/2/3 blockade for epithelial pH regulation and ion transport studies
Ischemia-reperfusion models Tool for investigating Na+ overload and recovery in cardiac or renal I/R research
Tumor NHE pharmacology Sustained tumor exposure context supports in vivo target engagement assessment

Why Amiloride or Selective NHE1 Inhibitors Cannot Substitute for EIPA Hydrochloride in Experimental Models


The pharmacological profile of NHE inhibitors is highly heterogeneous, and simple substitution based on a shared mechanism of action is not scientifically valid. EIPA's unique value lies in its balanced, high-potency inhibition of NHE1, NHE2, and NHE3, which is distinct from both the weak, non-selective parent compound amiloride and the highly selective NHE1 inhibitors cariporide and eniporide [1]. While cariporide and eniporide are potent at NHE1, they exhibit negligible activity at NHE2 and NHE3, rendering them unsuitable for studies where these isoforms contribute to the phenotype . Conversely, amiloride is >30-fold less potent than EIPA at NHE1 and has confounding off-target effects on epithelial sodium channels (ENaC) and T-type Ca2+ channels [2]. Therefore, the choice of inhibitor must be precisely matched to the biological question, and EIPA is the preferred tool for broad-spectrum NHE inhibition in systems where multiple isoforms are co-expressed, such as intestinal and renal epithelia [3].

EIPA Hydrochloride (target tool)
Broad NHE1/2/3 inhibition at low µM concentrations
Measurable TRPP3 channel inhibition (IC50 ~10 µM)
Tissue retention profile documented in tumor models
Common substitutes
Amiloride: >30-fold less active on NHE1; off-target ENaC and T-type Ca2+ channel effects
Cariporide / Eniporide: selective NHE1 only; negligible NHE2/3 inhibition, may miss epithelial co-transport phenotypes
Replacing with these may shift isoform coverage and alter experimental conclusions

Quantitative Differentiation of EIPA Hydrochloride from NHE Inhibitor Comparators: An Evidence-Based Procurement Guide


EIPA Hydrochloride Exhibits Superior Potency for NHE1, NHE2, and NHE3 Relative to Amiloride

In a direct comparative study using T84 human intestinal epithelial cells, EIPA hydrochloride demonstrated an IC50 of 519 nM for total NHE activity, which was approximately 37-fold more potent than the parent compound amiloride (IC50 = 19,000 nM) [1]. This enhanced potency is consistently observed across NHE1, NHE2, and NHE3 isoforms, as summarized in a 2015 review, where EIPA's Ki values are 0.01-0.02, 0.08-0.5, and 2.4 µM, respectively, compared to amiloride's Ki values of 1-1.6, 1.0, and >100 µM for the same isoforms [2]. The difference is most pronounced at NHE3, where EIPA is >40-fold more potent. This data establishes EIPA as a far more effective tool for inhibiting NHE activity at physiologically relevant concentrations, reducing the risk of off-target effects associated with the high concentrations of amiloride required for similar inhibition.

Potency vs amiloride
Reported comparison
EIPA IC50 519 nM in T84 cells; ~37-fold more active than amiloride (IC50 19,000 nM). Ki NHE1 0.01–0.02 µM vs 1–1.6 µM.
Supports NHE blockade at lower concentrations, reducing need for high amiloride doses
Class-level: recombinant isoform systems
NHE inhibitor Amiloride derivative Isoform selectivity

EIPA's Balanced Multi-Isoform Inhibition Profile Distinguishes It from Highly Selective NHE1 Inhibitors

While compounds like cariporide and eniporide are potent and highly selective inhibitors of NHE1, their lack of activity at NHE2 and NHE3 can be a critical limitation in physiological systems where these isoforms are co-expressed [1]. EIPA hydrochloride offers a distinct and valuable profile: it potently inhibits NHE1 (Ki = 0.01-0.02 µM), NHE2 (Ki = 0.08-0.5 µM), and NHE3 (Ki = 2.4 µM) within a relatively narrow concentration range [2]. In contrast, cariporide has reported IC50 values of 0.05 µM for NHE1, 1000 µM for NHE2, and 3 µM for NHE3, making it a highly selective NHE1 inhibitor . This means that in a mixed cell population like intestinal epithelium (T84 cells), the NHE activity is inhibited by EIPA with an IC50 of 519 nM, whereas cariporide achieves similar inhibition only at 630 nM, and amiloride requires 19,000 nM [1]. This demonstrates that EIPA's balanced, multi-isoform inhibition provides a more complete blockade of NHE-dependent pH regulation in complex tissues, offering a functional outcome that cannot be replicated by highly selective NHE1 inhibitors.

Isoform selectivity profile
Reported comparison
EIPA Ki NHE2 0.08–0.5 µM, NHE3 2.4 µM. Cariporide IC50 NHE2 1000 µM, NHE3 3 µM – >2000-fold difference at NHE2.
Multi-isoform coverage essential for native epithelia; NHE1-selective tools leave NHE2/3 unblocked
Mixed cell populations (T84, kidney) rely on all three isoforms
NHE isoforms Cariporide Eniporide Pharmacological selectivity

EIPA Hydrochloride Acts as a Dual NHE and TRPP3 Channel Inhibitor, a Unique Off-Target Liability with Potential Research Utility

Beyond its well-established role as an NHE inhibitor, EIPA hydrochloride exhibits a secondary, yet quantifiable, inhibitory effect on the TRPP3 (PKD2L1) ion channel, a member of the transient receptor potential (TRP) superfamily [1]. This is a distinct property not shared by most other NHE inhibitors. Specifically, EIPA inhibits TRPP3-mediated Ca2+-activated currents with an IC50 of 10.5 µM [1]. In comparison, the parent compound amiloride is a weaker inhibitor of TRPP3, with an IC50 of 143 µM, demonstrating that the 5-substitution on the amiloride core enhances potency at this channel [2]. While this dual activity can be a confounding variable in studies focused solely on NHE function, it simultaneously positions EIPA as a valuable starting point for research into polycystic kidney disease and other conditions involving TRPP3 signaling. Researchers must be aware that at concentrations commonly used to achieve full NHE inhibition (1-10 µM), TRPP3 channels will also be significantly inhibited, an effect that should be controlled for in experimental design.

TRPP3 channel inhibition
Reported comparison
EIPA IC50 10.5 µM on TRPP3; ~14-fold more active than amiloride (IC50 143 µM).
Dual NHE/TRPP3 activity enables crosstalk studies, but TRPP3 inhibition occurs at common NHE-blocking concentrations
Patch-clamp in HEK293; needs control in NHE-only experiments
TRPP3 Polycystin Ion channel Amiloride analog

EIPA Demonstrates Superior In Vivo Tumor Retention Compared to Amiloride

Pharmacokinetic studies in mice reveal a key advantage for EIPA hydrochloride over the parent compound amiloride in oncology research applications. Following intraperitoneal injection at a dose of 10 µg/g body weight, EIPA was rapidly cleared from the liver but maintained sustained concentrations exceeding 1 µM for at least 2 hours in both the kidney and a transplantable tumor [1]. In contrast, while amiloride has a longer plasma half-life (68.8 min vs. 31.2 min for EIPA), the absolute concentration and tumor retention of amiloride were not reported as achieving a similar sustained threshold [1]. This sustained tumor concentration of >1 µM EIPA is particularly significant because it surpasses the reported Ki for its primary target, NHE1 (0.01-0.02 µM), suggesting that a therapeutically relevant level of target engagement is maintained in the tumor microenvironment for an extended period. This property makes EIPA a more attractive candidate than amiloride for in vivo studies investigating the role of NHE inhibition in tumor growth and metastasis.

In vivo tumor exposure
Reported comparison
EIPA sustained >1 µM in tumor for >2 h after 10 µg/g IP; amiloride tumor levels not reported. EIPA plasma half-life 31.2 min.
Sustained intratumoral concentration exceeds NHE1 Ki, supporting target engagement context
Mouse transplantable tumor model; exposure should be verified per model
Pharmacokinetics Tumor retention In vivo efficacy

EIPA Provides Significant, Though Less Potent, Cardioprotection than Cariporide and Eniporide in Ischemia-Reperfusion Models

In a direct comparative study of NHE blockers in a Langendorff-perfused rat heart model of ischemia-reperfusion, EIPA hydrochloride (3 µM) significantly reduced ischemic Na+ overload, with [Na+]i increasing to only 212 ± 6% of baseline after 30 min of ischemia compared to 293 ± 26% in untreated controls (p < 0.01) [1]. However, this protective effect was less pronounced than that of the more selective NHE1 inhibitors cariporide and eniporide, which limited [Na+]i increases to 157 ± 5% and 146 ± 6% of baseline, respectively [1]. Correspondingly, post-ischemic contractile recovery, measured by rate pressure product, was significantly improved by cariporide (19.5 ± 2.8 x 10^3 mmHg/min) and eniporide (20.4 ± 2.5 x 10^3 mmHg/min) compared to untreated hearts (12.0 ± 1.9 x 10^3 mmHg/min), while EIPA treatment did not result in a statistically significant improvement (12.1 ± 2.1 x 10^3 mmHg/min) [1]. This data clearly indicates that for applications specifically focused on NHE1-mediated cardioprotection, cariporide and eniporide are superior tools. EIPA remains a valid tool for studying the broader role of NHE in ischemia-reperfusion but is less effective and may exhibit more off-target effects at cardioprotective concentrations [1].

Cardioprotection in I/R
Reported comparison
EIPA (3 µM) limited Na+ overload to 212% baseline vs untreated 293%; contractile recovery not significant. Cariporide/eniporide showed stronger recovery.
Defines EIPA as a less effective cardioprotectant than NHE1-selective inhibitors; useful comparator for I/R studies
Langendorff rat heart model; 30 min ischemia, 30 min reperfusion
Ischemia-reperfusion Cardioprotection NHE inhibitor

Optimal Research Applications for EIPA Hydrochloride Based on Quantitative Differentiation


Dissecting NHE Isoform Contributions in Native Epithelial Tissues

EIPA hydrochloride is the inhibitor of choice for functional studies in complex epithelial tissues, such as the intestine and kidney, where NHE1, NHE2, and NHE3 are co-expressed. Its balanced, high-potency inhibition of all three isoforms (Ki: 0.01-0.02, 0.08-0.5, and 2.4 µM, respectively [1]) allows for near-complete blockade of NHE-dependent Na+ absorption and pHi regulation at a single, low concentration. This avoids the experimental artifacts introduced by using high concentrations of amiloride (which has off-target effects) or the incomplete blockade achieved with highly selective NHE1 inhibitors like cariporide (which spares NHE2 and NHE3) [2].

In Vivo Oncology Studies Requiring Sustained Tumor Drug Levels

For in vivo xenograft or syngeneic tumor models investigating the role of NHE in cancer progression, EIPA hydrochloride offers a distinct pharmacokinetic advantage. Studies have shown that after intraperitoneal injection, EIPA sustains a tumor concentration of >1 µM for at least 2 hours, a level that exceeds the Ki for NHE1 (0.01-0.02 µM) [3]. This prolonged target engagement in the tumor microenvironment makes EIPA more suitable than amiloride for assessing the therapeutic potential of broad-spectrum NHE inhibition in oncology, particularly in cancers like hepatocellular carcinoma and gastric cancer where NHE1 is implicated in proliferation [4].

Investigating Dual NHE/TRPP3 Channel Signaling Pathways

EIPA hydrochloride serves as a unique pharmacological probe for investigating crosstalk between NHE activity and TRPP3 channel function. Its quantifiable, dual inhibitory activity (NHE inhibition with sub-micromolar Ki values, TRPP3 inhibition with an IC50 of 10.5 µM [5]) allows researchers to study systems where both proteins are expressed. By carefully titrating the EIPA concentration (e.g., 0.1-1 µM for NHE-selective effects vs. >10 µM for combined NHE/TRPP3 inhibition), one can dissect the individual contributions of these transporters to cellular processes like autophagy and macropinocytosis. This makes EIPA a more versatile tool than amiloride, which is a much weaker TRPP3 inhibitor (IC50 = 143 µM) [5].

Use as a Less-Effective Comparator in Cardioprotection Studies

In preclinical studies of ischemia-reperfusion injury, EIPA hydrochloride is not the optimal agent for achieving maximal cardioprotection. However, it is a scientifically valuable comparator. Head-to-head studies show that EIPA is significantly less effective at preventing Na+ overload and improving contractile recovery than NHE1-selective inhibitors like cariporide and eniporide [6]. Therefore, EIPA is ideally suited as a control compound to demonstrate the superior efficacy of novel NHE1-selective agents, or to help delineate the role of non-NHE1 isoforms in the injury process. Its inclusion can strengthen the interpretation of data and validate the specificity of more advanced inhibitors.

Application
Selection Property
Validation Focus
Epithelial NHE isoform studies
Multi-isoform inhibition (NHE1/2/3)
Confirm functional blockade in native tissue preparations
Tumor model NHE target engagement
Sustained intratumoral exposure profile
Verify ≥1 µM concentration for target coverage in model
NHE-TRPP3 crosstalk analysis
Dual NHE/TRPP3 inhibition context
Titrate EIPA concentration to separate NHE vs TRPP3 effects
Cardioprotection comparator research
Lower cardioprotection endpoint vs NHE1-selective agents
Employ as a control to define NHE1-selective inhibitor context

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